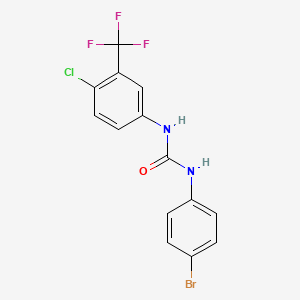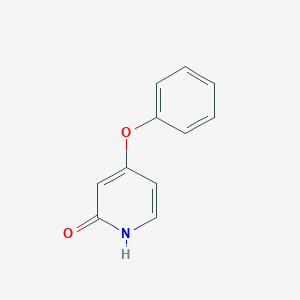
4-phenoxy-2(1H)-Pyridinone
Übersicht
Beschreibung
4-phenoxy-2(1H)-Pyridinone, also known as PPO, is an organic compound that has been extensively studied for its potential applications in various fields of science. This compound is a chelating agent that has been used in the treatment of metal poisoning, and it has also been studied for its potential use as an antitumor agent. In
Wissenschaftliche Forschungsanwendungen
4-phenoxy-2(1H)-Pyridinone has been studied extensively for its potential applications in various fields of science. In the field of medicine, 4-phenoxy-2(1H)-Pyridinone has been used as a chelating agent to treat metal poisoning. It has also been studied for its potential use as an antitumor agent. 4-phenoxy-2(1H)-Pyridinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. In the field of chemistry, 4-phenoxy-2(1H)-Pyridinone has been used as a ligand in the synthesis of metal complexes. It has also been studied for its potential use as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 4-phenoxy-2(1H)-Pyridinone is based on its ability to chelate metal ions. 4-phenoxy-2(1H)-Pyridinone forms a complex with metal ions, which prevents them from interacting with other molecules in the body. This mechanism is responsible for its use as a chelating agent in the treatment of metal poisoning. 4-phenoxy-2(1H)-Pyridinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-phenoxy-2(1H)-Pyridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. 4-phenoxy-2(1H)-Pyridinone has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. These effects are responsible for its potential use as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-phenoxy-2(1H)-Pyridinone in laboratory experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using 4-phenoxy-2(1H)-Pyridinone in laboratory experiments is that it has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4-phenoxy-2(1H)-Pyridinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for 4-phenoxy-2(1H)-Pyridinone, particularly in the field of medicine. Finally, there is a need for further studies to investigate the potential side effects of 4-phenoxy-2(1H)-Pyridinone and to determine its safety for use in humans.
Conclusion:
In conclusion, 4-phenoxy-2(1H)-Pyridinone is a compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-phenoxy-2(1H)-Pyridinone and its applications in medicine and other fields.
Eigenschaften
IUPAC Name |
4-phenoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABDPNQEHMTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-2(1H)-Pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



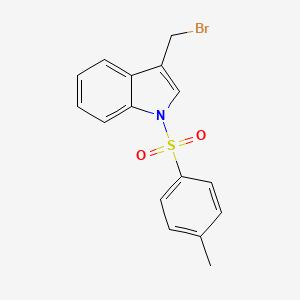
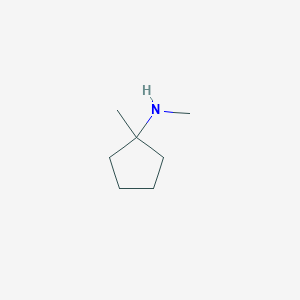
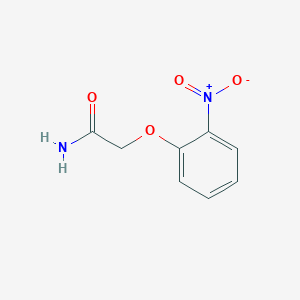

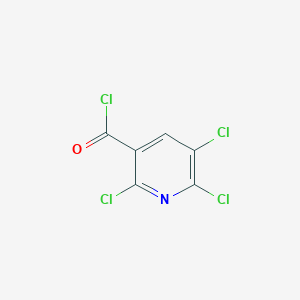


![7,8-Dihydropyrano[4,3-b]pyridin-5-one](/img/structure/B3273358.png)

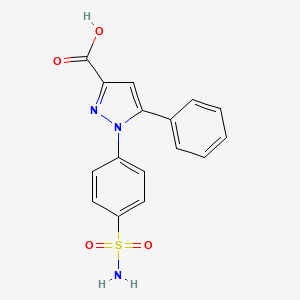
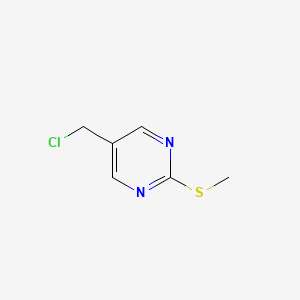
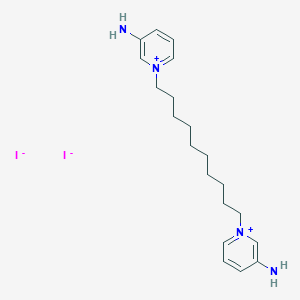
![Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-](/img/structure/B3273400.png)
